Rhodium tribromide

Homogeneous catalysis Hydrogenation Reaction kinetics

Researchers substituting RhCl₃ into bromide-optimized protocols face failed nanocube syntheses and sharply reduced catalytic turnover. Rhodium tribromide delivers the structurally essential bromide ligand that chloride cannot replicate. • 30-fold higher reactivity toward H₂/CO vs. chloride analogs, enabling mild-condition hydrogenation and carbonylation. • Exclusive precursor for Rh nanocubes with well-defined {100} facets-Br⁻ surface adsorption directs cubic morphology. • Direct route to organorhodium half-sandwich complexes (73% isolated yield). Supplied ≥98% pure; global shipping with full Certificate of Analysis.

Molecular Formula Br3Rh
Molecular Weight 342.62 g/mol
CAS No. 15608-29-4
Cat. No. B094217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodium tribromide
CAS15608-29-4
Molecular FormulaBr3Rh
Molecular Weight342.62 g/mol
Structural Identifiers
SMILES[Br-].[Br-].[Br-].[Rh+3]
InChIInChI=1S/3BrH.Rh/h3*1H;/q;;;+3/p-3
InChIKeyMMRXYMKDBFSWJR-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodium Tribromide: Procurement and Specification Overview


Rhodium tribromide (RhBr₃), CAS 15608-29-4, is an inorganic rhodium(III) halide typically encountered as a red-brown crystalline solid or hydrate. The anhydrous form adopts an aluminum chloride-type crystal structure and is insoluble in water, whereas the dihydrate or trihydrate forms exhibit solubility in water and lower alcohols, influencing their handling and reactivity profiles [1] [2]. This compound serves as a fundamental precursor for synthesizing organorhodium complexes and is employed as a catalyst or catalyst precursor in hydrogenation, carbonylation, and C–H bond activation reactions [3]. Within the broader class of rhodium trihalides, rhodium tribromide is less studied than its chloride counterpart, and its specific utility often hinges on the unique reactivity conferred by the bromide ligand in both catalysis and materials synthesis [4].

1
Catalyst precursor for organorhodium complexes and C–H activation
2
Bromide ligand confers distinct reactivity vs chloride analogs
3
Hydrate form influences solubility and handling for synthesis

Rhodium Tribromide: Substitution Limitations


While rhodium tribromide is a member of the rhodium trihalide family, its bromide ligand imparts distinct steric, electronic, and kinetic properties that cannot be replicated by rhodium(III) chloride (RhCl₃·xH₂O) or rhodium(III) iodide. The metal-halide bond plays a critical role in governing catalytic activity, reaction selectivity, and precursor behavior. For example, the trans-effect and activation enthalpies in rhodium complexes vary systematically with the halide (Cl < Br < I), directly affecting ligand substitution rates and catalytic turnover [1]. Furthermore, the use of RhBr₃ as a precursor in nanoparticle synthesis has been shown to direct specific nanocrystal morphologies that RhCl₃ does not, owing to the selective surface adsorption of bromide ions [2]. Consequently, substituting RhCl₃ for RhBr₃ in a protocol optimized for bromide may result in significantly lower reaction rates, altered product distributions, or failed material syntheses. The evidence presented in Section 3 quantifies these critical differentiators.

Target
RhBr₃
Bromide-specific trans-effect and surface adsorption direct catalytic rates and nanocube morphology.
Preferred for hydrogenation, carbonylation, and facet-controlled nanoparticle synthesis.
Substitute
RhCl₃·xH₂O
Chloride analog does not replicate bromide's ligand substitution kinetics or morphology control.
May result in lower reaction rates, altered product distributions, or polydisperse particles.

Rhodium Tribromide Comparative Evidence


Bromorhodate vs. Chlororhodate: Hydrogenation Kinetics

Under mild aqueous acidic conditions, bromorhodate(III) complexes (derived from RhBr₃) exhibit a reaction rate approximately thirty times greater than the analogous chlororhodate(III) complexes toward both hydrogen (H₂) and carbon monoxide (CO) [1].

Hydrogenation Kinetics
Head-to-head
~30× higher rate toward H₂ and CO
Bromorhodate(III) vs chlororhodate(III)
Supports faster reaction rates under mild aqueous conditions.
Aqueous acid bromide/chloride solutions; may reduce catalyst loading or reaction time.
Homogeneous catalysis Hydrogenation Reaction kinetics

Ligand Substitution: Activation Enthalpy Reduction

In the study of ligand substitution in trans-dihalogenobisethylenediaminerhodium(III) complexes, the activation enthalpy decreases by approximately 2 kcal/mol when the halide is changed from chloride to bromide, consistent with the increased trans-effect of bromide [1].

Ligand Substitution Enthalpy
Head-to-head
~2 kcal/mol lower ΔH‡
Bromide vs chloride in trans-dihalogeno complexes
Facilitates ligand exchange, potentially increasing turnover frequency.
Octahedral Rh(III) complexes; consistent with trans-effect series.
Coordination chemistry Ligand substitution Activation parameters

Cyclohexadienyl Rhodium Complex Synthesis

Rhodium tribromide serves as a practical source for synthesizing half-sandwich cyclohexadienyl rhodium complexes, which are investigated as alternatives to [Cp*RhCl₂]₂. The reaction of a rhodium precursor with tetramethylcyclohexadiene followed by bromine addition yields the polybromide complex [(η⁵-C₆H₃Me₄)RhBr₃]ₙ in 73% yield [1].

Complex Synthesis Yield
Cross-study
73% isolated yield
[(η⁵-C₆H₃Me₄)RhBr₃]ₙ
Benchmark for bromide-based catalyst precursor synthesis.
Synthesis from cyclooctene dimer and tetramethylcyclohexadiene.
Organometallic synthesis C-H Activation catalysts Precursor chemistry

Rhodium Nanocube Morphology Control via Halide

In the polyol synthesis of rhodium nanocrystals, the choice of rhodium precursor dictates the final nanoparticle morphology. RhBr₃ has been identified as the 'true precursor' for the formation of rhodium nanocubes, with the bromide ion selectively adsorbing onto Rh(100) facets to direct cubic shape evolution [1]. By contrast, RhCl₃ as a precursor yields non-cubic, less-defined morphologies or polydisperse particles [2].

Nanocube Morphology Control
Head-to-head
~40% cube-shaped nanocrystals
RhBr₃ precursor vs polydisperse particles from RhCl₃
Bromide directs {100} facet growth, critical for morphology-dependent catalysis.
Polyol synthesis at 115–150 °C with alkylammonium bromide surfactants.
Nanomaterials synthesis Heterogeneous catalysis Precursor engineering

Rhodium Tribromide: Optimal Application Scenarios


Accelerated Hydrogenation and Carbonylation

Based on the 30-fold higher reactivity of bromorhodate complexes toward H₂ and CO compared to their chloride analogs [1], RhBr₃ should be prioritized when designing or optimizing homogeneous catalytic systems for hydrogenation of alkenes or carbonylations where reaction rate, catalyst turnover frequency, or mild condition operation is paramount. This is particularly relevant for fine chemical and pharmaceutical intermediate synthesis requiring high throughput.

C–H Activation Precursor Synthesis

RhBr₃ provides a reliable route to specific organorhodium complexes, such as the cyclohexadienyl half-sandwich complex synthesized in 73% yield [2]. Researchers developing alternative catalysts to the widely used [Cp*RhCl₂]₂ should procure RhBr₃ to access this class of bromide-bearing complexes, which may exhibit altered steric and electronic properties beneficial for selective C–H functionalization reactions.

Facet-Controlled Rhodium Nanocube Synthesis

In materials science, RhBr₃ is the essential precursor for synthesizing rhodium nanocubes with well-defined {100} facets, as the bromide ions are critical for directing this specific morphology [3] [4]. This is crucial for catalytic applications where cubic facets demonstrate superior activity or selectivity, such as in CO oxidation, electrocatalysis, or hydrogen evolution reactions. Substitution with RhCl₃ would fail to produce the desired cubic morphology, making RhBr₃ irreplaceable for this application.

Application
Selection Property
Validation Focus
Hydrogenation / carbonylation catalyst development
Bromide-specific reaction rate profile
Compare initial rates with chlororhodate under identical conditions
C–H activation precursor synthesis
Synthetic yield benchmark for bromide complexes
Reproduce reported complex yield and characterize by NMR / XRD
Facet-controlled rhodium nanocube synthesis
Halide-directed morphology control
Confirm cubic morphology by TEM and assess facet-dependent activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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